molecular formula C13H14ClN3O B11852168 6-(3-Methoxyphenyl)picolinimidamide hydrochloride CAS No. 1179361-79-5

6-(3-Methoxyphenyl)picolinimidamide hydrochloride

Cat. No.: B11852168
CAS No.: 1179361-79-5
M. Wt: 263.72 g/mol
InChI Key: AOYSTGVAKIMYRB-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group attached to a picolinimidamide core. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)picolinimidamide hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with picolinamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(3-Methoxyphenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methoxyphenyl)picolinimidamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

1179361-79-5

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

6-(3-methoxyphenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3O.ClH/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(16-11)13(14)15;/h2-8H,1H3,(H3,14,15);1H

InChI Key

AOYSTGVAKIMYRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=N)N.Cl

Origin of Product

United States

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